5-Methylpyrazine-2-carboximidamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

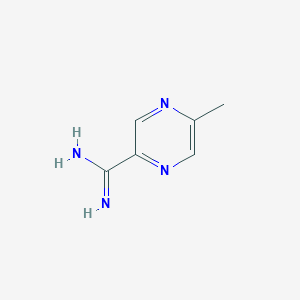

IUPAC Name |

5-methylpyrazine-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c1-4-2-10-5(3-9-4)6(7)8/h2-3H,1H3,(H3,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABMWLCUGMXHHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375000 |

Source

|

| Record name | 5-methylpyrazine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725234-33-3 |

Source

|

| Record name | 5-methylpyrazine-2-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 725234-33-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methylpyrazine-2-carboximidamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrazine-2-carboximidamide is a key chemical scaffold with significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the viable synthetic routes to this important compound. Eschewing a rigid template, this document is structured to provide a logical and in-depth exploration of the synthesis, beginning with the preparation of the crucial precursor, 5-methylpyrazine-2-carboxylic acid, and culminating in the formation of the target carboximidamide. Each section explains the underlying chemical principles and provides detailed, field-proven experimental protocols. The synthesis primarily proceeds through a multi-step pathway involving the formation of a nitrile intermediate, followed by the classical Pinner reaction and subsequent ammonolysis. This guide is intended to be a valuable resource for researchers in organic synthesis and drug discovery, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Significance of the Pyrazine Core

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of profound interest in the pharmaceutical and agrochemical industries. The pyrazine ring system is a common feature in a variety of biologically active molecules, including anticancer, antiviral, and antimicrobial agents. The introduction of a carboximidamide (amidine) functional group onto the 5-methylpyrazine scaffold can significantly modulate the compound's physicochemical properties, such as basicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide focuses on the synthesis of this compound, a molecule of interest for further derivatization and biological screening.

Strategic Overview of the Synthesis

The most logical and well-documented synthetic strategy to access this compound involves a three-stage approach. This pathway leverages readily available starting materials and employs robust and scalable chemical transformations.

The core synthetic strategy is as follows:

-

Stage 1: Synthesis of the Precursor - 5-Methylpyrazine-2-carboxylic Acid. This foundational step can be achieved through various methods, with the oxidation of 2,5-dimethylpyrazine being a common and efficient route.

-

Stage 2: Formation of the Nitrile Intermediate - 5-Methylpyrazine-2-carbonitrile. The carboxylic acid is converted to the corresponding nitrile. This is a critical transformation as the nitrile group is the direct precursor to the carboximidamide functionality via the Pinner reaction.

-

Stage 3: The Pinner Reaction and Ammonolysis to Yield this compound. This classic reaction sequence first converts the nitrile into an imidate salt (a Pinner salt), which is then treated with ammonia to furnish the final carboximidamide product.

The following sections will provide a detailed technical examination of each of these stages, complete with mechanistic insights and step-by-step experimental protocols.

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 5-Methylpyrazine-2-carboxylic Acid

The synthesis of the carboxylic acid precursor is a critical first step. A reliable method involves the selective oxidation of one of the methyl groups of 2,5-dimethylpyrazine.

Oxidation of 2,5-Dimethylpyrazine

The selective mono-oxidation of 2,5-dimethylpyrazine can be challenging as both methyl groups are chemically equivalent. However, by carefully controlling the stoichiometry of the oxidizing agent, a good yield of the desired mono-carboxylic acid can be achieved. Potassium permanganate (KMnO₄) is a powerful and commonly used oxidizing agent for this transformation.[1]

Causality of Experimental Choices:

-

Stoichiometry: Using a controlled amount of potassium permanganate is crucial to favor the formation of the mono-oxidized product over the di-oxidized by-product, pyrazine-2,5-dicarboxylic acid.[1]

-

Temperature: The reaction temperature is maintained in the range of 75-95°C to ensure a sufficient reaction rate without promoting excessive side reactions.[1]

-

pH: The reaction is typically carried out in an aqueous solution. The pH is later adjusted to an acidic range to precipitate the carboxylic acid.

Experimental Protocol: Synthesis of 5-Methylpyrazine-2-carboxylic Acid

Materials:

-

2,5-Dimethylpyrazine

-

Potassium Permanganate (KMnO₄)

-

Water

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) (for workup)

-

Ethyl Acetate (for extraction)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a stirrer

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylpyrazine in water.

-

Slowly add a controlled amount of potassium permanganate to the solution. The molar ratio of 2,5-dimethylpyrazine to potassium permanganate should be carefully controlled to favor mono-oxidation (typically around 2-5:1).[1]

-

Heat the reaction mixture to 75-95°C and maintain it at this temperature with vigorous stirring.[1] The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

After the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

-

Acidify the filtrate with concentrated HCl or H₂SO₄ to a pH of approximately 2-3. This will precipitate the 5-methylpyrazine-2-carboxylic acid.

-

Collect the precipitated solid by vacuum filtration and wash it with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Data Summary:

| Parameter | Value | Reference |

| Starting Material | 2,5-Dimethylpyrazine | [1] |

| Oxidizing Agent | Potassium Permanganate | [1] |

| Reaction Temperature | 75-95 °C | [1] |

| Typical Yield | >75% | [1] |

Stage 2: Synthesis of 5-Methylpyrazine-2-carbonitrile

The conversion of the carboxylic acid to a nitrile is a key step that sets the stage for the Pinner reaction. This is typically achieved through the formation of the corresponding primary amide followed by dehydration.

Amide Formation and Dehydration

The conversion of a carboxylic acid to a nitrile is a two-step process:

-

Amide Formation: The carboxylic acid is first converted to the corresponding primary amide, 5-methylpyrazine-2-carboxamide. This can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride or an ester, and then reacting it with ammonia. A more direct approach involves the use of a coupling agent.

-

Dehydration of the Amide: The primary amide is then dehydrated to the nitrile. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).

Causality of Experimental Choices:

-

Amide Formation: The choice of method for amide formation depends on the scale and desired purity. The acid chloride route is effective but involves an extra step. Direct amidation using coupling agents can be more efficient.

-

Dehydrating Agent: The choice of dehydrating agent depends on the substrate's sensitivity and the desired reaction conditions. Phosphorus pentoxide is a powerful but heterogeneous reagent. Thionyl chloride is effective but can be harsh.

Experimental Protocol: Synthesis of 5-Methylpyrazine-2-carbonitrile

Part A: Synthesis of 5-Methylpyrazine-2-carboxamide

Materials:

-

5-Methylpyrazine-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonium hydroxide (NH₄OH)

Procedure:

-

Suspend 5-methylpyrazine-2-carboxylic acid in anhydrous DCM or THF.

-

Slowly add thionyl chloride or oxalyl chloride at 0°C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction to warm to room temperature and stir until the evolution of gas ceases and a clear solution is formed (indicating the formation of the acid chloride).

-

Carefully add the acid chloride solution to a stirred, cooled solution of concentrated ammonium hydroxide.

-

Stir the mixture vigorously for 1-2 hours.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-methylpyrazine-2-carboxamide.

Part B: Dehydration to 5-Methylpyrazine-2-carbonitrile

Materials:

-

5-Methylpyrazine-2-carboxamide

-

Phosphorus pentoxide (P₂O₅) or Trifluoroacetic anhydride (TFAA)

-

Anhydrous solvent (e.g., toluene or acetonitrile)

Procedure (using P₂O₅):

-

In a dry round-bottom flask, mix 5-methylpyrazine-2-carboxamide with phosphorus pentoxide.

-

Heat the mixture under a dry atmosphere (e.g., under a nitrogen or argon blanket) to the melting point of the amide or in a high-boiling inert solvent.

-

The reaction is typically exothermic. Maintain the temperature until the reaction is complete (monitor by TLC or GC-MS).

-

Carefully quench the reaction mixture by pouring it onto ice.

-

Neutralize the aqueous solution with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, filter, and concentrate to yield 5-methylpyrazine-2-carbonitrile. The product can be purified by column chromatography or distillation.

Figure 2: Two-step conversion of the carboxylic acid to the nitrile intermediate.

Stage 3: The Pinner Reaction and Ammonolysis

The final stage of the synthesis involves the conversion of the nitrile to the target carboximidamide. The Pinner reaction is a classic and reliable method for this transformation.[2][3]

The Pinner Reaction Mechanism

The Pinner reaction proceeds in two main steps:

-

Formation of the Imidate (Pinner Salt): The nitrile is treated with an alcohol (commonly methanol or ethanol) in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl). The acid protonates the nitrile nitrogen, making the carbon atom more electrophilic. The alcohol then attacks this electrophilic carbon, leading to the formation of an imidate salt, also known as a Pinner salt.[2][3]

-

Ammonolysis of the Imidate: The isolated or in situ generated Pinner salt is then treated with ammonia. The ammonia acts as a nucleophile, attacking the imidate carbon and displacing the alkoxy group to form the final carboximidamide.

Causality of Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction must be carried out under strictly anhydrous conditions. The presence of water would lead to the hydrolysis of the Pinner salt to the corresponding ester.[2]

-

Acid Catalyst: Anhydrous HCl is the most common acid catalyst. It is typically bubbled through the reaction mixture as a gas.

-

Alcohol: Methanol or ethanol are commonly used. The choice of alcohol determines the alkoxy group in the intermediate imidate.

-

Temperature: The reaction is often carried out at low temperatures (0°C or below) to control the exothermicity and prevent side reactions.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-Methylpyrazine-2-carbonitrile

-

Anhydrous Methanol or Ethanol

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether

-

Ammonia (gas or a solution in a suitable solvent like methanol)

-

Ammonium Carbonate

Equipment:

-

Three-necked round-bottom flask equipped with a gas inlet tube, a drying tube, and a stirrer

-

Low-temperature bath (e.g., ice-salt bath)

-

Gas dispersion tube

Procedure:

-

Formation of the Pinner Salt:

-

Dissolve 5-methylpyrazine-2-carbonitrile in a mixture of anhydrous diethyl ether and anhydrous methanol in a three-necked flask.

-

Cool the solution to 0°C in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the stirred solution. The Pinner salt will precipitate out of the solution as a white solid.

-

Continue bubbling HCl until the reaction is complete (can be monitored by the disappearance of the nitrile peak in IR spectroscopy).

-

Collect the precipitated imidate hydrochloride salt by filtration under a dry atmosphere, wash with anhydrous ether, and dry under vacuum.

-

-

Ammonolysis to the Carboximidamide:

-

Suspend the dried Pinner salt in a suitable anhydrous solvent (e.g., methanol).

-

Cool the suspension to 0-5°C.

-

Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in methanol.

-

Alternatively, add ammonium carbonate to the reaction mixture.[2]

-

Allow the reaction to stir at a controlled temperature (e.g., 30°C) for several hours until the reaction is complete.[2]

-

Filter off any inorganic salts (e.g., ammonium chloride).

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by recrystallization or column chromatography.

-

Figure 3: The Pinner reaction and subsequent ammonolysis to form the target amidine.

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established and robust organic transformations. The key to a successful synthesis lies in the careful control of reaction conditions, particularly in the selective oxidation of the starting material and the anhydrous conditions required for the Pinner reaction. This guide has provided a comprehensive and technically detailed overview of a reliable synthetic route, complete with explanations of the chemical principles and actionable experimental protocols. By following these methodologies, researchers and drug development professionals can efficiently access this valuable chemical entity for further investigation and application in their respective fields.

References

-

Gomes, L. R., Low, J. N., Rodrigues, A. S. M. C., Wardell, J. L., da Silva Lima, C. H., & de Souza, M. V. N. (2013). Five N'-benzylidene-N-methylpyrazine-2-carbohydrazides. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 5), 549–555. [Link]

- Process for preparing 5-methyl pyrazine-2-carboxylic acid. CN1155581C.

- A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid. CN108017586A.

- Miniyar, P. B., et al. (2013). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Arabian Journal of Chemistry.

-

Synthesis of Imides, Imidates, Amidines, and Amides by Intercepting the Aryne-Isocyanide Adduct with Weak Nucleophiles. The Journal of Organic Chemistry, 84(20), 13195–13205. [Link]

-

Pinner Reaction. NROChemistry. [Link]

-

An Improved Synthesis of 5-Methylpyrazine-2-Carboxylic Acid. Organic Preparations and Procedures International, 23(2), 188-190. [Link]

-

Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]

-

Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]

-

Aminolysis of an N-diazeniumdiolated Amidine as an Approach to Diazeniumdiolated Ammonia. The Journal of Organic Chemistry, 79(11), 5229–5237. [Link]

-

A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]

-

Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences, 29(3), 851–859. [Link]

-

Nitrile to Ester - Common Conditions. Denovoreactions. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylpyrazine-2-carboximidamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Methylpyrazine-2-carboximidamide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural similarity to known bioactive molecules, particularly pyrazinamide, an essential anti-tuberculosis drug, underscores its potential as a scaffold for novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its development and application, guiding formulation, predicting pharmacokinetic behavior, and informing structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its chemical identity, predicted physical and chemical characteristics, and detailed, field-proven experimental protocols for their determination. Due to the limited availability of experimental data for this specific molecule, this guide leverages predictive computational models to provide valuable insights for researchers.

Chemical Identity and Structure

This compound is characterized by a pyrazine ring substituted with a methyl group at the 5-position and a carboximidamide (amidine) group at the 2-position. The presence of the pyrazine core, a key pharmacophore in many approved drugs, and the basic amidine functionality, suggests its potential for diverse biological interactions.[1][2]

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 725234-33-3 | [3] |

| Molecular Formula | C₆H₈N₄ | [3] |

| Molecular Weight | 136.15 g/mol | [3] |

| Canonical SMILES | CC1=CN=C(C=N1)C(=N)N | N/A |

| InChI Key | QWKLGUVTRSCKRO-UHFFFAOYSA-N | N/A |

| Hydrochloride CAS | 1171036-44-4 | [4] |

digraph "5_Methylpyrazine_2_carboximidamide_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1!"]; C2 [label="C", pos="0.866,0.5!"]; N3 [label="N", pos="0.866,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="-0.866,-0.5!"]; C6 [label="C", pos="-0.866,0.5!"]; C_methyl [label="C", pos="-1.732,-1!"]; H_methyl1 [label="H", pos="-2.232,-0.6!"]; H_methyl2 [label="H", pos="-1.732,-1.6!"]; H_methyl3 [label="H", pos="-2.232,-1.4!"]; H4[label="H", pos="0,-1.6!"]; H6[label="H", pos="-1.732,0.5!"]; C_amidine [label="C", pos="1.732,1!"]; N_amidine1 [label="N", pos="2.598,0.5!"]; H_amidine1_1 [label="H", pos="3.098,0.9!"]; H_amidine1_2 [label="H", pos="2.598,-0.1!"]; N_amidine2 [label="N", pos="1.732,1.8!"]; H_amidine2 [label="H", pos="2.232,2.2!"];

// Bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C5 -- C_methyl; C_methyl -- H_methyl1; C_methyl -- H_methyl2; C_methyl -- H_methyl3; C4 -- H4; C6 -- H6; C2 -- C_amidine; C_amidine -- N_amidine1; N_amidine1 -- H_amidine1_1; N_amidine1 -- H_amidine1_2; C_amidine -- N_amidine2 [style=double]; N_amidine2 -- H_amidine2;

// Add labels for atoms in the ring N1 [label="N"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_methyl [label="CH3"]; C_amidine [label="C"]; N_amidine1 [label="NH2"]; N_amidine2 [label="NH"];

}

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were generated using established computational models and provide a valuable starting point for experimental design and interpretation. It is important to note that these are in silico predictions and experimental verification is recommended. For context, some experimental data for the related compound, 5-methylpyrazine-2-carboxamide, are included where available.

| Property | Predicted Value (this compound) | Experimental/Predicted Value (5-Methylpyrazine-2-carboxamide) | Significance in Drug Development |

| Melting Point | 180-200 °C (Predicted) | 212 °C (Experimental)[5] | Purity assessment, solid-state stability, and formulation development. |

| Boiling Point | 300-320 °C (Predicted) | 307.7 ± 42.0 °C (Predicted)[5] | Purity and stability at elevated temperatures. |

| Water Solubility | Moderately Soluble (Predicted) | Moderate solubility[6] | Directly impacts bioavailability and formulation options. |

| LogP (o/w) | -0.5 to 0.5 (Predicted) | -0.1 (Predicted) | Predicts lipophilicity and membrane permeability. |

| pKa (strongest basic) | 8.5 - 9.5 (Predicted) | N/A | Governs ionization state at physiological pH, affecting solubility, absorption, and receptor binding. |

| pKa (strongest acidic) | 12.0 - 13.0 (Predicted) | N/A | Indicates the acidity of the N-H protons on the amidine group. |

Experimental Protocols for Physicochemical Characterization

The following sections detail standard, validated experimental protocols for the determination of the key physicochemical properties of this compound.

Melting Point Determination

Causality: The melting point is a fundamental physical property indicative of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[8]

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[9]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[10]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Causality: The boiling point provides information about the volatility of a compound and is a measure of the strength of intermolecular forces.

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume (a few milliliters) of the liquid compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.[11][12]

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.[13]

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[14]

-

Observation: As the liquid boils, a stream of bubbles will emerge from the open end of the capillary tube. Heating is discontinued, and the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[13]

Aqueous Solubility Determination

Causality: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[15]

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[16][17]

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[18]

-

Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.[17]

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[19]

Caption: Workflow for Aqueous Solubility Determination.

pKa Determination

Causality: The acid dissociation constant (pKa) quantifies the strength of an acid or base in solution. For ionizable drugs, the pKa dictates the charge state at a given pH, which profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties.[20]

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (typically 1-10 mM).[21][22]

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[23]

-

Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the sample solution using a precision burette. The pH of the solution is recorded after each addition.[22]

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa value corresponds to the pH at the half-equivalence point, which is the point of maximum buffer capacity and is identified as the inflection point of the titration curve.[21]

Applications and Significance in Drug Discovery

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs with diverse therapeutic applications, including anticancer, antidiabetic, and antimicrobial agents.[1][2][24] The carboximidamide group, a bioisostere of the carboxamide group, can offer distinct advantages in drug design, such as enhanced basicity and the ability to form different hydrogen bonding interactions with biological targets.[25]

The physicochemical properties of this compound are critical for:

-

Lead Optimization: Guiding chemical modifications to improve solubility, permeability, and metabolic stability.

-

Formulation Development: Selecting appropriate excipients and delivery systems based on solubility and stability data.

-

Pharmacokinetic Modeling: Predicting the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Structure-Activity Relationship (SAR) Studies: Understanding how changes in physicochemical properties affect biological activity.

Conclusion

While experimental data for this compound remains limited, this technical guide provides a robust framework for its physicochemical characterization. The predicted properties, coupled with the detailed experimental protocols, offer a solid foundation for researchers to initiate and advance their investigations into this promising molecule. As with any compound in early-stage drug discovery, the experimental determination of these fundamental properties is a critical step toward unlocking its full therapeutic potential.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

-

(n.d.). Determination of Melting Point. Retrieved from [Link]

-

MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

-

(n.d.). Melting point determination. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

(n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

-

(2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

(n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]

-

wisdomlib. (2025, October 28). Carboxamide group: Significance and symbolism. Retrieved from [Link]

-

ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

ResearchGate. (n.d.). Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents. Retrieved from [Link]

-

ChemBK. (2024, April 9). 5-Chloro-Pyrazine-2-Carboxylic Acid Methyl Ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. Retrieved from [Link]

-

PubMed Central. (2023, October 18). Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-(5-Methylpyrazine-2-carboxamido)ethyl)benzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (2023, October 13). (PDF) Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. Retrieved from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound - CAS:725234-33-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound hydrochloride | 1171036-44-4 [chemicalbook.com]

- 5. 5-METHYL-PYRAZINE-2-CARBOXAMIDE CAS#: 5521-57-3 [chemicalbook.com]

- 6. 5-Methylpyrazine-2-Carboxamide | Chemical Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. enamine.net [enamine.net]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. researchgate.net [researchgate.net]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 24. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. wisdomlib.org [wisdomlib.org]

Unraveling the Enigma: A Technical Guide to the Postulated Mechanisms of Action of 5-Methylpyrazine-2-carboximidamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known Unknowns

In the landscape of pharmaceutical research, certain molecules emerge as tantalizing scaffolds, rich in synthetic potential yet shrouded in mechanistic mystery. 5-Methylpyrazine-2-carboximidamide is one such compound. While its direct and specific mechanism of action is not extensively delineated in publicly available literature, its structural motifs and the biological activities of its close chemical relatives provide a strong foundation for postulation and targeted investigation. This technical guide, therefore, moves beyond a simple recitation of established facts. Instead, it offers a scientifically-grounded exploration of the potential mechanisms of action of this compound, drawing from the well-documented activities of pyrazine derivatives. This document is designed to serve as a roadmap for researchers, providing not just hypothetical frameworks but also the experimental avenues to validate them.

Physicochemical Profile and Synthetic Versatility

This compound belongs to the pyrazine class of heterocyclic compounds, which are known for their diverse biological activities.[1] The pyrazine ring is a key pharmacophore found in numerous biologically active compounds, including the frontline anti-tubercular drug pyrazinamide.[2] The carboximidamide functional group suggests a potential for hydrogen bonding and interactions with biological targets.

| Property | Value | Source |

| Molecular Formula | C6H8N4 | [3] |

| Molecular Weight | 136.15 g/mol | [3] |

| Appearance | Solid (typically white or off-white powder) | [4] |

| CAS Number | 725234-33-3 | [3] |

The synthesis of pyrazine derivatives is well-established, often involving the condensation of dicarbonyl compounds with diamines.[5][6][7][8] this compound and its precursors, such as 5-methylpyrazine-2-carboxylic acid, are recognized as valuable intermediates in the synthesis of a range of pharmaceuticals, including kinase inhibitors for targeted cancer therapies and antidiabetic drugs.[9][10][11][12] This synthetic accessibility makes it an attractive starting point for medicinal chemistry campaigns.

Postulated Mechanism of Action I: Inhibition of the Epithelial Sodium Channel (ENaC)

A compelling hypothesis for the mechanism of action of this compound is the inhibition of the epithelial sodium channel (ENaC). This is predicated on the structural similarity to amiloride, a well-characterized ENaC inhibitor that also features a pyrazine core.

The Role of ENaC in Physiology and Disease

ENaC is a crucial ion channel responsible for regulating sodium and fluid balance across epithelial tissues, including in the kidneys, colon, and airways.[13][14] In conditions like cystic fibrosis, hyperabsorption of sodium through ENaC leads to dehydration of the airway surface liquid, impairing mucociliary clearance and contributing to disease pathology.[13][15] Therefore, ENaC inhibitors are a significant area of therapeutic research.[13][16]

Proposed Interaction with ENaC

Amiloride and its derivatives are known to act as pore blockers of ENaC, binding within the external vestibule of the channel.[14] It is plausible that this compound could adopt a similar binding mode. The pyrazine ring would likely form key interactions within the binding pocket, while the carboximidamide group could engage in specific hydrogen bonding with residues in the channel pore.

Caption: Experimental workflow for assessing ENaC inhibition.

Postulated Mechanism of Action II: Anti-mycobacterial Activity

The structural similarity of this compound to pyrazinamide, a cornerstone of tuberculosis treatment, suggests a potential role as an anti-mycobacterial agent.

The Pyrazinamide Prodrug Hypothesis

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. [7][17]POA is believed to disrupt membrane transport and energy production in Mycobacterium tuberculosis. It is plausible that this compound could also function as a prodrug, being hydrolyzed by mycobacterial enzymes to a bioactive metabolite.

Caption: Hypothetical prodrug activation pathway in M. tuberculosis.

Experimental Protocol for Assessing Anti-tubercular Activity

Objective: To determine the in vitro activity of this compound against Mycobacterium tuberculosis.

Methodology: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strain: Use a standard laboratory strain of M. tuberculosis, such as H37Rv.

-

Culture Medium: Prepare Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.

-

Inoculation: Inoculate the broth containing the serially diluted compound with a standardized suspension of M. tuberculosis.

-

Incubation: Incubate the cultures at 37°C for a defined period (typically 7-14 days).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. [17]7. Positive Control: Include a known anti-tubercular drug, such as pyrazinamide, as a positive control.

Other Potential Mechanisms and Future Directions

The versatility of the pyrazine scaffold suggests other potential mechanisms of action for this compound. As an intermediate in the synthesis of kinase inhibitors, it could possess intrinsic kinase inhibitory activity. [10]Furthermore, pyrazine derivatives have been reported to have a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects. [1] Future research should focus on:

-

Broad-panel screening: Testing the compound against a wide range of biological targets, including kinases and other enzymes.

-

In vivo studies: Evaluating the efficacy and safety of this compound in relevant animal models of disease.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives to identify key structural features for optimal activity and to develop more potent and selective compounds. [2]

Conclusion

While the definitive mechanism of action of this compound remains to be fully elucidated, its chemical structure provides a strong basis for forming testable hypotheses. The potential for ENaC inhibition and anti-mycobacterial activity are particularly compelling avenues for investigation. This guide provides the conceptual framework and experimental protocols to embark on this discovery process. The exploration of this and similar molecules is crucial for the continued development of novel therapeutics to address unmet medical needs.

References

- A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry.

- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 5-METHYLPYRAZINE-2- CARB.

- Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - ResearchGate.

- CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents.

- Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - Arabian Journal of Chemistry.

- New generation ENaC inhibitors detach cystic fibrosis airway mucus bundles via Sodium/Hydrogen Exchanger inhibition - NIH.

- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS.

- This compound - MySkinRecipes.

- 5-METHYL-PYRAZINE-2-CARBOXAMIDE - MySkinRecipes.

- Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC - PubMed Central.

- N-methylpyrazine-2-carboxamide | 88393-94-6 | Benchchem.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- 5-Methylpyrazine-2-Carboxamide - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers.

- 4-(2-(5-Methylpyrazine-2-carboxamido)ethyl)benzenesulfonamide - PubChem.

- 5-Methylpyrazine-2-carboxylic acid - Chem-Impex.

- This compound - CAS:725234-33-3 - Sunway Pharm Ltd.

- This compound hydrochloride | 1171036-44-4 - ChemicalBook.

- 5-Methylpyrazine-2-carboxamide | 5521-57-3 - Sigma-Aldrich.

- ENaC inhibitors for the treatment of cystic fibrosis - PubMed.

- Article Mutations in the Epithelial Na + Channel ENaC Outer Pore Disrupt Amiloride Block by Increasing Its Dissociation Rate - DOI.

- Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC - PubMed Central.

- The Epithelial Sodium Channel—An Underestimated Drug Target - MDPI.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-methylpyrazine-2-carboxamide | 88393-94-6 | Benchchem [benchchem.com]

- 3. This compound - CAS:725234-33-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. 5-Methylpyrazine-2-Carboxamide | Chemical Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]

- 5. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 6. itmedicalteam.pl [itmedicalteam.pl]

- 7. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 8. rjpbcs.com [rjpbcs.com]

- 9. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 10. This compound [myskinrecipes.com]

- 11. 5-METHYL-PYRAZINE-2-CARBOXAMIDE [myskinrecipes.com]

- 12. chemimpex.com [chemimpex.com]

- 13. ENaC inhibitors for the treatment of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. New generation ENaC inhibitors detach cystic fibrosis airway mucus bundles via Sodium/Hydrogen Exchanger inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Identification and Validation of Potential Biological Targets for 5-Methylpyrazine-2-carboximidamide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Foreword: Charting a Course from Structural Analogy to Mechanistic Insight

The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] 5-Methylpyrazine-2-carboximidamide, a specific derivative, presents a compelling case for investigation. However, its precise biological targets remain uncharacterized in publicly available literature. This guide, therefore, deviates from a retrospective analysis and instead provides a prospective, in-depth roadmap for the systematic identification and validation of its biological targets.

Our central hypothesis is formulated from robust chemical analogy. Structurally related pyrazine compounds, such as 5-chloropyrazinamide (5-Cl-PZA), are known inhibitors of the Mycobacterium tuberculosis Fatty Acid Synthase I (FAS I) complex.[2][3] This multi-enzyme complex is essential for the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall.[2] Given this precedent, we posit that Mycobacterium tuberculosis FAS I is a primary putative target for this compound.

This document outlines a multi-tiered strategy, commencing with computational prediction to refine our hypothesis, followed by rigorous biochemical validation of direct target engagement, and culminating in confirmation of target interaction within a cellular context. Each stage is designed to be self-validating, ensuring that every experimental choice is supported by a clear scientific rationale and leads to decisive, actionable data.

Part 1: In Silico Target Prediction and Hypothesis Refinement

The foundational step in target identification for a novel compound is to leverage computational tools to explore the vast landscape of the proteome in a cost-effective and rapid manner.[4] This in silico approach allows us to narrow the field of potential targets from thousands to a manageable number of high-probability candidates for subsequent experimental validation.

Rationale and Approach

Our strategy employs a dual computational approach:

-

Ligand-Based Similarity Searching: This method operates on the principle that structurally similar molecules often share similar biological targets. We will compare the 2D and 3D structure of this compound against databases of compounds with known biological activities (e.g., ChEMBL) to identify proteins that are modulated by its structural neighbors.

-

Structure-Based Docking: This technique models the physical interaction between our compound (the ligand) and the three-dimensional structure of a potential protein target.[5] We will perform panel docking against a curated library of protein targets, with a primary focus on mycobacterial FAS I and related enzymes in the mycolic acid pathway (e.g., InhA from the FAS II pathway), as well as a panel of human kinases and other off-target candidates to preemptively assess potential toxicity.[2]

In Silico Target Prediction Workflow

The logical flow for computational analysis is designed to systematically filter and rank potential targets.

Caption: Workflow for computational prediction of biological targets.

Hypothetical In Silico Screening Results

The output of this analysis would be a ranked list of potential targets. The data can be summarized for clarity.

| Target Protein | Organism | Prediction Method | Score (Example Metric) | Rationale for Inclusion |

| Fatty Acid Synthase I (FAS I) | M. tuberculosis | Docking | -9.8 kcal/mol (Binding Energy) | Primary hypothesis based on PZA analogs[2][3] |

| Enoyl-ACP Reductase (InhA) | M. tuberculosis | Docking | -7.5 kcal/mol (Binding Energy) | Key enzyme in related FAS-II pathway[2] |

| Cyclin-Dependent Kinase 2 (CDK2) | Homo sapiens | Docking | -8.2 kcal/mol (Binding Energy) | Common off-target for heterocyclic compounds |

| Urease | Helicobacter pylori | Similarity Search | 0.85 (Tanimoto Coefficient) | Structurally similar pyrazines show activity[6] |

Part 2: Biochemical Validation of Direct Target Engagement

Following the generation of a prioritized target list from in silico screening, the next critical phase is to empirically validate these predictions using purified components. This biochemical approach provides direct, quantitative evidence of a physical interaction between this compound and its putative target, FAS I.

Rationale and Experimental Cascade

We will employ a cascade of three orthogonal biochemical assays. This strategy ensures that the validation is not dependent on a single experimental principle.

-

Thermal Shift Assay (TSA): To confirm direct binding.

-

Enzymatic Inhibition Assay: To confirm functional modulation of the target.

-

Surface Plasmon Resonance (SPR): To quantify the kinetics and affinity of the interaction.

Caption: Orthogonal workflow for biochemical target validation.

Protocol 1: Thermal Shift Assay (TSA)

Principle: This assay, also known as Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein.[7] The binding of a ligand typically stabilizes the protein structure, resulting in an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to hydrophobic regions exposed as the protein unfolds.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 50X solution of SYPRO Orange dye in DMSO.

-

Prepare a 2X stock of purified recombinant M. tuberculosis FAS I protein (e.g., 2 µM) in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

-

Prepare a serial dilution of this compound in the same assay buffer, ranging from 0.1 µM to 100 µM (final concentration).

-

-

Assay Plate Setup (96-well or 384-well PCR plate):

-

To each well, add 12.5 µL of the 2X FAS I protein stock.

-

Add 12.5 µL of the corresponding compound dilution or buffer control (vehicle).

-

Add 0.5 µL of the 50X SYPRO Orange dye. The final volume should be 25 µL. Include no-protein controls to check for dye fluorescence artifacts.

-

-

Data Acquisition:

-

Seal the plate and centrifuge briefly to collect contents.

-

Place the plate in a real-time PCR instrument.

-

Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min.

-

Monitor fluorescence at each temperature increment using the appropriate excitation/emission wavelengths for SYPRO Orange.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature.

-

Calculate the first derivative of this curve. The peak of the derivative curve corresponds to the melting temperature (Tm).

-

Calculate the thermal shift (ΔTm) as (Tm with compound) - (Tm with vehicle). A positive ΔTm indicates stabilization and binding.

-

Hypothetical TSA Data:

| Compound Concentration (µM) | Tm (°C) | ΔTm (°C) |

| 0 (Vehicle) | 55.2 | 0.0 |

| 1 | 56.1 | +0.9 |

| 10 | 58.5 | +3.3 |

| 50 | 61.3 | +6.1 |

| 100 | 61.8 | +6.6 |

Protocol 2: FAS I Enzymatic Inhibition Assay

Principle: The overall activity of the multi-domain FAS I enzyme can be monitored by measuring the rate of oxidation of its cofactor, NADPH, which absorbs light at 340 nm.[3] A decrease in absorbance at 340 nm over time is proportional to enzyme activity. An inhibitor will slow this rate.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate pH 7.0, 1 mM EDTA, 1 mM DTT.

-

Substrates: Prepare stock solutions of Acetyl-CoA and Malonyl-CoA in water.

-

Cofactor: Prepare a stock solution of NADPH in assay buffer.

-

Enzyme: Dilute purified FAS I to the working concentration in assay buffer.

-

Compound: Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.

-

-

Assay Procedure (in a UV-transparent 96-well plate):

-

To each well, add assay buffer, Acetyl-CoA (final conc. ~50 µM), and Malonyl-CoA (final conc. ~50 µM).

-

Add the test compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO).

-

Add purified FAS I enzyme and pre-incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate the reaction by adding NADPH (final conc. ~100 µM).

-

-

Data Acquisition:

-

Immediately place the plate in a spectrophotometer capable of kinetic reads.

-

Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration from the linear portion of the absorbance vs. time plot.

-

Normalize the velocities to the vehicle control (% inhibition).

-

Plot % inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Hypothetical IC50 Data:

| Parameter | Value |

| IC50 | 2.5 µM |

| Hill Slope | 1.1 |

| R² | 0.992 |

Protocol 3: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free biophysical technique that measures real-time binding events on a sensor surface.[8][9] One molecule (the ligand, here FAS I) is immobilized on the sensor chip, and the other (the analyte, our compound) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram. This allows for the precise determination of association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Step-by-Step Methodology:

-

Chip Preparation:

-

Activate a CM5 sensor chip using a standard amine coupling kit (EDC/NHS).

-

Immobilize purified FAS I protein onto the chip surface to a target density (e.g., ~10,000 Response Units).

-

Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.

-

-

Binding Analysis:

-

Prepare a serial dilution of this compound in a suitable running buffer (e.g., HBS-EP+).

-

Inject the compound dilutions over the FAS I and reference flow cells at a constant flow rate, starting with the lowest concentration.

-

Each injection cycle consists of an association phase (compound flows over the surface) followed by a dissociation phase (running buffer flows over the surface).

-

Perform a regeneration step between cycles if necessary to remove all bound compound.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

-

Globally fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software.

-

This fitting process will yield values for ka, kd, and KD.

-

Hypothetical SPR Kinetic Data:

| Parameter | Value | Unit |

| ka (Association Rate) | 1.5 x 10⁴ | M⁻¹s⁻¹ |

| kd (Dissociation Rate) | 3.0 x 10⁻² | s⁻¹ |

| KD (Dissociation Constant) | 2.0 | µM |

Part 3: Cellular Target Engagement and Off-Target Profiling

Biochemical assays confirm a direct interaction with a purified protein but do not prove that this interaction occurs in the complex milieu of a living cell. It is essential to demonstrate that the compound can penetrate the cell membrane, engage its intended target, and to explore potential off-target interactions that could lead to unforeseen efficacy or toxicity.

Rationale and Approach

We will use the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular environment.[6][10] Concurrently, to build a comprehensive safety and selectivity profile, we will employ a chemoproteomic approach to identify potential off-targets in an unbiased manner.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA extends the principle of thermal shift to the cellular level.[11] Intact cells are treated with the compound and then heated. Ligand-bound proteins are stabilized against thermal denaturation and aggregation. After lysis, the amount of soluble protein remaining at each temperature is quantified, typically by Western Blot or mass spectrometry.

Step-by-Step Methodology:

-

Cell Treatment:

-

Culture a suitable mycobacterial species (e.g., M. smegmatis as a BSL-2 surrogate for M. tuberculosis) to mid-log phase.

-

Aliquot the cell suspension and treat with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10-20x the biochemical IC50) for 1-2 hours.

-

-

Thermal Challenge:

-

Divide the treated cell suspensions into separate PCR tubes for each temperature point.

-

Heat the tubes to a range of temperatures (e.g., 50°C to 75°C in 2-3°C increments) for 3 minutes in a PCR machine, followed by cooling to 4°C. One sample is kept at room temperature as a non-heated control.

-

-

Lysis and Fractionation:

-

Lyse the cells by mechanical disruption (e.g., bead beating) in a lysis buffer containing protease inhibitors.

-

Separate the soluble fraction from the aggregated protein and cell debris by ultracentrifugation.

-

-

Protein Quantification:

-

Carefully collect the supernatant (soluble fraction).

-

Quantify the amount of soluble FAS I in each sample using Western Blot analysis with a specific anti-FAS I antibody.

-

-

Data Analysis:

-

Densitometry is used to quantify the Western Blot bands.

-

For both vehicle- and compound-treated samples, plot the percentage of soluble FAS I remaining (relative to the non-heated control) against temperature.

-

A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and cellular engagement.

-

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Approach 5: Unbiased Off-Target Profiling with Kinobeads

Principle: Since pyrazine-containing molecules are known to interact with ATP-binding sites, profiling against the human kinome is a critical step in assessing selectivity. The kinobeads technology uses a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the expressed kinome from a cell lysate.[12][13][14] By pre-incubating the lysate with a free compound, one can perform a competition experiment. Targets of the free compound will no longer bind to the beads and will be depleted from the pulldown, an effect that can be quantified by mass spectrometry.

Conceptual Protocol:

-

Lysate Preparation: Prepare lysate from a relevant human cell line (e.g., HepG2 for liver toxicity, K562 for hematological effects).

-

Competitive Binding: Incubate aliquots of the lysate with increasing concentrations of this compound.

-

Affinity Enrichment: Add the kinobeads slurry to the treated lysates to capture the unbound kinases.

-

Elution and Digestion: Wash the beads extensively, then elute and digest the bound proteins into peptides.

-

LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative mass spectrometry (e.g., TMT labeling or label-free quantification).

-

Data Analysis: Identify and quantify the proteins in each sample. Proteins that show a dose-dependent decrease in abundance in the compound-treated samples are identified as potential off-targets.

Hypothetical Kinobeads Profiling Data:

| Protein Target | Function | Apparent KD (µM) | Implication |

| FAS I (M. tb) | Mycolic Acid Synthesis | 2.0 (from SPR) | Primary Target |

| CDK2 (H. sapiens) | Cell Cycle Regulation | 15.7 | Potential anti-proliferative off-target effect |

| ABL1 (H. sapiens) | Signal Transduction | > 50 | Low probability of significant off-target interaction |

| SRC (H. sapiens) | Signal Transduction | 25.3 | Moderate off-target interaction to monitor |

Conclusion and Path Forward

This technical guide outlines a rigorous, hypothesis-driven framework for the comprehensive identification and validation of the biological targets of this compound. By integrating computational predictions with a suite of orthogonal biochemical and cellular assays, this workflow provides a self-validating path from structural analogy to confirmed mechanism of action.

The successful execution of this plan would be expected to:

-

Confirm Direct Binding: Establish through TSA and SPR that the compound physically interacts with purified FAS I.

-

Demonstrate Functional Inhibition: Quantify the inhibitory potency against FAS I enzymatic activity, yielding an IC50 value.

-

Verify Cellular Engagement: Prove via CETSA that the compound enters mycobacterial cells and binds to FAS I in its native environment.

-

Profile Selectivity: Identify potential human off-targets, particularly within the kinome, providing crucial data for predicting safety and guiding future medicinal chemistry efforts.

The collective data from this comprehensive approach will build a robust Target Product Profile, establishing a clear link between this compound and its molecular target. This foundational knowledge is indispensable for advancing the compound into further preclinical development stages, including lead optimization and in vivo efficacy studies.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibition of Isolated Mycobacterium tuberculosis Fatty Acid Synthase I by Pyrazinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. axxam.com [axxam.com]

- 8. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]

- 9. denovobiolabs.com [denovobiolabs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. news-medical.net [news-medical.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 14. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Methylpyrazine-2-carboximidamide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyrazine-2-carboximidamide is a heterocyclic compound of interest in medicinal chemistry. This guide provides a comprehensive overview of its discovery, historical context, and detailed synthetic methodologies. While direct historical records of its initial synthesis are not prominently documented in publicly accessible literature, its structural relationship to key pharmaceutical precursors and the application of established synthetic transformations provide a clear pathway to its preparation. This document explores the likely synthetic origins through the Pinner reaction of 5-methylpyrazine-2-carbonitrile and contextualizes its significance within the broader landscape of pyrazine chemistry. Detailed experimental protocols, reaction mechanisms, and key physicochemical properties are presented to serve as a foundational resource for researchers in drug discovery and development.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a valuable component in the design of molecules with a wide range of biological activities. A notable example is Pyrazinamide, a first-line medication for the treatment of tuberculosis. The carboxamide functional group is a common feature in many pyrazine-based pharmaceuticals, and its bioisosteric replacement with a carboximidamide moiety represents a rational strategy in drug design to modulate physicochemical properties such as basicity, polarity, and hydrogen bonding capacity. This guide focuses on a specific, yet under-documented member of this family: this compound.

Historical Context and Postulated Discovery

The historical context of this compound is intrinsically linked to the development of its precursors, primarily 5-methylpyrazine-2-carboxylic acid. This well-documented precursor is a key intermediate in the synthesis of pharmaceuticals such as the hypoglycemic agent Glipizide and the lipid-lowering drug Acipimox.[1] The extensive patent literature surrounding the synthesis of 5-methylpyrazine-2-carboxylic acid highlights its industrial importance and the continuous effort to optimize its production.[1][2]

It is highly probable that this compound was first synthesized as part of an exploratory effort to create novel derivatives of 5-methylpyrazine-2-carboxylic acid for biological screening. The conversion of a carboxylic acid or its corresponding nitrile to a carboximidamide is a standard transformation in medicinal chemistry aimed at exploring new chemical space and modulating pharmacological activity.

Synthetic Methodologies

The most plausible and established method for the synthesis of this compound is through the Pinner reaction , which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), followed by treatment with ammonia.[3][4][5]

Synthesis of the Precursor: 5-Methylpyrazine-2-carbonitrile

The synthesis of the crucial precursor, 5-methylpyrazine-2-carbonitrile, can be envisioned through several established routes, often starting from the corresponding commercially available 5-methylpyrazine-2-carboxamide or 5-methylpyrazine-2-carboxylic acid. A common laboratory-scale method involves the dehydration of the amide.

Experimental Protocol: Dehydration of 5-Methylpyrazine-2-carboxamide

-

To a stirred solution of 5-methylpyrazine-2-carboxamide (1 eq.) in an appropriate solvent such as dichloromethane or tetrahydrofuran, add a dehydrating agent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) (1.1-1.5 eq.) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the mixture with a suitable base, such as sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-methylpyrazine-2-carbonitrile.

The Pinner Reaction: From Nitrile to Carboximidamide

The Pinner reaction provides a direct and efficient pathway to the desired carboximidamide.[3][4][5]

Sources

- 1. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 2. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. Pinner Reaction | NROChemistry [nrochemistry.com]

- 5. jk-sci.com [jk-sci.com]

5-Methylpyrazine-2-carboximidamide structure and CAS number

An In-Depth Technical Guide to 5-Methylpyrazine-2-carboximidamide

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. The document details its chemical structure, unique identifiers, and physicochemical properties. Furthermore, it outlines a robust, multi-step synthesis protocol, starting from its common precursor, 5-methylpyrazine-2-carboxylic acid. The guide explores the compound's role as a strategic building block in the synthesis of pharmacologically active molecules, contextualized by the established importance of the pyrazine scaffold in therapeutics. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering both foundational knowledge and practical insights into the synthesis and application of this valuable chemical entity.

Compound Identification and Structure

This compound is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic ring. The core structure consists of a pyrazine ring substituted with a methyl group at position 5 and a carboximidamide (amidine) group at position 2.

The structural formula is presented below, illustrating the arrangement of atoms and functional groups.

Caption: 2D Structure of this compound

Physicochemical and Predicted Properties

A summary of the key physicochemical properties for this compound is provided below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Weight | 136.15 g/mol | [1] |

| Monoisotopic Mass | 136.07489 Da | [2] |

| Physical Form | Solid (predicted) | - |

| XlogP (predicted) | -0.2 | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

| Predicted CCS ([M+H]⁺) | 127.1 Ų | [2] |

Synthesis and Manufacturing

The synthesis of this compound is not widely documented in standard literature, suggesting its primary role as a specialized intermediate. However, a logical and chemically sound synthetic pathway can be designed starting from the more readily available precursor, 5-methylpyrazine-2-carboxylic acid. This multi-step process leverages well-established organic transformations.

The pyrazine core itself is a vital scaffold in medicinal chemistry. The precursor, 5-methylpyrazine-2-carboxylic acid, serves as a key intermediate in the synthesis of prominent drugs such as the third-generation diabetes medication Glipizide and the lipid-lowering agent Acipimox.[3][4] The synthesis of this precursor often starts from 2,5-dimethylpyrazine via selective oxidation.[4][5]

Proposed Synthetic Workflow

The conversion from the carboxylic acid to the target carboximidamide can be efficiently achieved through a three-step sequence: Amidation , Dehydration to Nitrile , and the Pinner Reaction .

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Exemplary)

Step 1: Synthesis of 5-Methylpyrazine-2-carboxamide

-

To a solution of 5-methylpyrazine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add a coupling reagent such as propylphosphonic anhydride (T3P) or an activating agent like thionyl chloride (SOCl₂) dropwise at 0 °C.[6]

-

Stir the mixture for 1-2 hours at room temperature to form the activated acid species.

-

Cool the reaction mixture again to 0 °C and add an excess of aqueous ammonia (NH₄OH) slowly.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete conversion.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization.

Step 2: Synthesis of 5-Methylpyrazine-2-carbonitrile

-

Suspend the 5-methylpyrazine-2-carboxamide (1.0 eq) in a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).

-

Heat the mixture under reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the nitrile product with an appropriate solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it, and evaporate the solvent. The crude nitrile can be purified via column chromatography.

Step 3: Pinner Reaction to form this compound

-

Dissolve the 5-methylpyrazine-2-carbonitrile (1.0 eq) in anhydrous ethanol saturated with hydrogen chloride (HCl) gas at 0 °C.

-

Seal the reaction vessel and let it stand at low temperature (0-4 °C) for 24-48 hours to allow for the formation of the ethyl imidate hydrochloride salt.

-

Evaporate the solvent under reduced pressure to obtain the crude salt.

-

Dissolve the crude imidate salt in anhydrous ethanol and bubble ammonia (NH₃) gas through the solution, or add a solution of ammonia in ethanol.

-

Stir for several hours. The product, this compound hydrochloride, will precipitate.

-

Filter the solid, wash with cold ethanol, and dry under vacuum. The free base can be obtained by neutralization if required.

Applications in Research and Drug Development

While direct applications of this compound are not extensively published, its value lies in its potential as a versatile intermediate and building block in medicinal chemistry. The pyrazine ring is a well-known "privileged scaffold" found in numerous natural products and synthetic drugs.[7]

-